REACTION_CXSMILES
|
Br.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([OH:17])[CH2:10][NH:11][C:12]([CH2:15][CH3:16])([CH3:14])[CH3:13])=[CH:5][C:4]=1[C:18]([F:21])([F:20])[F:19].N1C=CC=CC=1.[Cl-:28].[Cl-].IC1C=CC=CC=1>O1CCCC1>[ClH:28].[NH2:2][C:3]1[C:4]([C:18]([F:19])([F:20])[F:21])=[CH:5][C:6]([CH:9]([OH:17])[CH2:10][NH:11][C:12]([CH2:15][CH3:16])([CH3:13])[CH3:14])=[CH:7][C:8]=1[Cl:28] |f:0.1,3.4.5,7.8|
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Name
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1-(4'-amino-3'-trifluoromethyl-phenyl)-2-tert.pentylamino-ethanol hydrobromide
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Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
Br.NC1=C(C=C(C=C1)C(CNC(C)(C)CC)O)C(F)(F)F
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Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].IC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].IC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
|
Details
|
After standing for 20 hours at about 4° C.
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated
|
Type
|
EXTRACTION
|
Details
|
the solution was again extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
a few drops of isopropanolic 4N hydrochloric acid were added
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Type
|
FILTRATION
|
Details
|
The precipitated hydrochloride of the above-mentioned compound was suction-filtered off
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Type
|
WASH
|
Details
|
washed with ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
Cl.NC1=C(C=C(C=C1C(F)(F)F)C(CNC(C)(C)CC)O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |